molecular formula C29H29N5O4S B11265775 2-(benzylsulfanyl)-7-(2,3-dimethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

2-(benzylsulfanyl)-7-(2,3-dimethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11265775
M. Wt: 543.6 g/mol
InChI Key: ZJDKOVVRKJMUIA-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-7-(2,3-dimethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, along with various substituents such as benzylsulfanyl, dimethoxyphenyl, methoxyphenyl, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-7-(2,3-dimethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be formed by the condensation of the triazole intermediate with appropriate aldehydes or ketones.

    Introduction of Substituents: The various substituents such as benzylsulfanyl, dimethoxyphenyl, and methoxyphenyl can be introduced through nucleophilic substitution reactions or other appropriate methods.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate with appropriate amines or amides under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-7-(2,3-dimethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace substituents on the aromatic rings or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(benzylsulfanyl)-7-(2,3-dimethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Biological Research: It is used in various biological assays to study its effects on different biological pathways and targets.

    Chemical Research: The compound is used as a building block in the synthesis of other complex molecules and as a model compound in reaction mechanism studies.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-7-(2,3-dimethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of substituents and its triazolopyrimidine core structure. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C29H29N5O4S

Molecular Weight

543.6 g/mol

IUPAC Name

2-benzylsulfanyl-7-(2,3-dimethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C29H29N5O4S/c1-18-24(27(35)31-20-13-15-21(36-2)16-14-20)25(22-11-8-12-23(37-3)26(22)38-4)34-28(30-18)32-29(33-34)39-17-19-9-6-5-7-10-19/h5-16,25H,17H2,1-4H3,(H,31,35)(H,30,32,33)

InChI Key

ZJDKOVVRKJMUIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3)N1)C4=C(C(=CC=C4)OC)OC)C(=O)NC5=CC=C(C=C5)OC

Origin of Product

United States

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